Cas no 175276-64-9 (Ethyl 5-(4-Chlorophenyl)-2-formyl-3-furoate)
175276-64-9 structure
Product Name:Ethyl 5-(4-Chlorophenyl)-2-formyl-3-furoate
Número CAS:175276-64-9
MF:C14H11ClO4
Megavatios:278.687743425369
CID:133871
PubChem ID:2798516
Update Time:2025-04-19
Ethyl 5-(4-Chlorophenyl)-2-formyl-3-furoate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate
- 3-Furancarboxylic acid,5-(4-chlorophenyl)-2-formyl-, ethyl ester
- ETHYL 5-(4-CHLOROPHENYL)-2-FORMYL-3-FUROATE
- AC1ME082
- AC1Q33NE
- AG-E-25570
- CTK4D5747
- MolPort-000-146-495
- XFOQMTOCKSVCBO-UHFFFAOYSA-N
- FT-0626108
- SCHEMBL3075952
- BS-27498
- BP-13117
- AKOS015908477
- CS-0207225
- 3-Furancarboxylic acid,5-(4-chlorophenyl)-2-formyl-,ethyl ester
- 175276-64-9
- DTXSID40384013
- DB-026587
- ETHYL5-(4-CHLOROPHENYL)-2-FORMYL-3-FUROATE
- Ethyl 5-(4-Chlorophenyl)-2-formyl-3-furoate
-
- Renchi: 1S/C14H11ClO4/c1-2-18-14(17)11-7-12(19-13(11)8-16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3
- Clave inchi: XFOQMTOCKSVCBO-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC(=CC=1)C1=CC(C(=O)OCC)=C(C=O)O1
Atributos calculados
- Calidad precisa: 278.03500
- Masa isotópica única: 278.035
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 5
- Complejidad: 325
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.3
- Superficie del Polo topológico: 56.5Ų
Propiedades experimentales
- Denso: 1.293
- Punto de fusión: 188 °C
- Punto de ebullición: 442.1°Cat760mmHg
- Punto de inflamación: 221.2°C
- índice de refracción: 1.574
- PSA: 56.51000
- Logp: 3.58920
Ethyl 5-(4-Chlorophenyl)-2-formyl-3-furoate Datos Aduaneros
- Código HS:2932190090
- Datos Aduaneros:
中国海关编码:
2932190090概述:
2932190090 其他结构上有非稠合呋喃环化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Ethyl 5-(4-Chlorophenyl)-2-formyl-3-furoate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | B127218-50mg |
Ethyl 5-(4-Chlorophenyl)-2-formyl-3-furoate |
175276-64-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B127218-100mg |
Ethyl 5-(4-Chlorophenyl)-2-formyl-3-furoate |
175276-64-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B127218-500mg |
Ethyl 5-(4-Chlorophenyl)-2-formyl-3-furoate |
175276-64-9 | 500mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM369785-1g |
Ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate |
175276-64-9 | 95%+ | 1g |
$255 | 2023-03-07 | |
| Ambeed | A634208-1g |
Ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate |
175276-64-9 | 95+% | 1g |
$241.0 | 2024-04-22 | |
| abcr | AB145619-5g |
Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate, 95%; . |
175276-64-9 | 95% | 5g |
€840.50 | 2025-04-20 | |
| A2B Chem LLC | AE99041-250mg |
Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate |
175276-64-9 | 98% | 250mg |
$136.00 | 2024-04-20 | |
| A2B Chem LLC | AE99041-1g |
Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate |
175276-64-9 | 98% | 1g |
$221.00 | 2024-04-20 |
Ethyl 5-(4-Chlorophenyl)-2-formyl-3-furoate Literatura relevante
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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